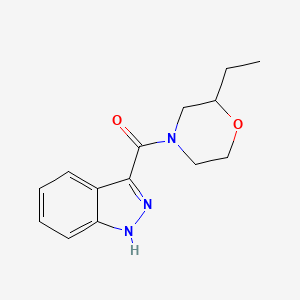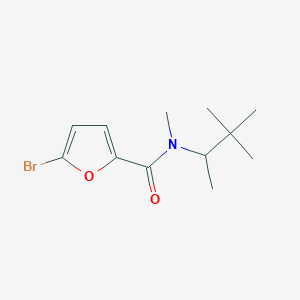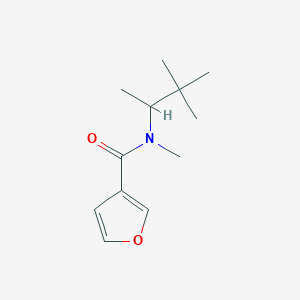
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone, also known as EMIQ, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. EMIQ is a synthetic compound that has been developed as a tool for studying the mechanisms of various biological processes. In
Mechanism of Action
The mechanism of action of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone involves its ability to bind to the active site of HDACs and CK2, thereby inhibiting their activity. By inhibiting the activity of these enzymes and proteins, (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone can alter gene expression and cellular processes.
Biochemical and Physiological Effects:
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been shown to have various biochemical and physiological effects. Inhibition of HDACs by (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone can result in increased acetylation of histones, which can lead to altered gene expression and cellular differentiation. Inhibition of CK2 by (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone can result in decreased cell proliferation and increased apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific role of these enzymes and proteins in various biological processes. However, one limitation of using (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone is its potential off-target effects. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone may also inhibit the activity of other enzymes and proteins, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in scientific research. One potential direction is the development of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone derivatives with improved selectivity and potency. Another direction is the use of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in the study of epigenetic modifications and their role in various diseases. Additionally, (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone may have potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in scientific research and medicine.
Conclusion:
In conclusion, (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone is a small molecule compound that has potential use in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been shown to have various biochemical and physiological effects, and has potential applications in the study of epigenetic modifications and the treatment of diseases such as cancer. Further research is needed to fully understand the potential of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in scientific research and medicine.
Synthesis Methods
The synthesis of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone involves a multistep process that begins with the reaction of 2-ethylmorpholine and 4-chlorobutyronitrile to form 2-ethylmorpholin-4-yl-4-cyanobutane. This intermediate is then reacted with hydrazine hydrate to form 2-ethylmorpholin-4-yl-4-hydrazinobutane. The final step involves the reaction of 2-ethylmorpholin-4-yl-4-hydrazinobutane with 1H-indazole-3-carbonyl chloride to form (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone, or (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone.
Scientific Research Applications
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been used in various scientific research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
properties
IUPAC Name |
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-9-17(7-8-19-10)14(18)13-11-5-3-4-6-12(11)15-16-13/h3-6,10H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRGQKLLBURPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)


![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)



